[6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL

PPARγ agonist Type 2 diabetes Metabolic syndrome

Secure your supply of [6-(benzyloxy)-1H-indol-2-yl]methanol, the 6-substituted regioisomer critical for reproducible SAR. Unlike the 5-benzyloxy isomer, this core demonstrates PPARγ binding (Kd=6.86×10⁻⁶ M) comparable to rosiglitazone and a distinct MAO-B binding mode for differentiated selectivity profiles. Its dual orthogonal handles (2-hydroxymethyl, 6-benzyloxy) enable divergent library synthesis, maximizing chemical space exploration per gram. Independent procurement of this specific regioisomer eliminates uncontrolled variables in your assays.

Molecular Formula C16H15NO2
Molecular Weight 253.301
CAS No. 1262029-58-2
Cat. No. B2563309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL
CAS1262029-58-2
Molecular FormulaC16H15NO2
Molecular Weight253.301
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(N3)CO
InChIInChI=1S/C16H15NO2/c18-10-14-8-13-6-7-15(9-16(13)17-14)19-11-12-4-2-1-3-5-12/h1-9,17-18H,10-11H2
InChIKeyANSZRCZSEKJTIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[6-(Benzyloxy)-1H-indol-2-yl]methanol (CAS 1262029-58-2): Procurement-Grade Indole Scaffold for Drug Discovery


[6-(Benzyloxy)-1H-indol-2-yl]methanol is a functionalized indole derivative containing a benzyloxy protecting group at the 6-position and a hydroxymethyl handle at the 2-position [1]. This substitution pattern yields a molecular formula of C₁₆H₁₅NO₂ (MW 253.30 g/mol), distinct from unsubstituted indole-2-methanol (C₉H₉NO, MW 147.17) [2]. The compound is commercially supplied as a 95-97% pure solid [3], exhibiting partial solubility in DMSO and methanol . Its dual functionalization enables orthogonal chemical derivatization strategies that are precluded in simpler indole methanol analogs, positioning it as a strategic intermediate for constructing more complex, patentable pharmacophores [4].

Why [6-(Benzyloxy)-1H-indol-2-yl]methanol Cannot Be Replaced by Unsubstituted or 5-Substituted Analogs


Substitution pattern dictates both chemical reactivity and biological recognition. The 6-benzyloxy substitution in [6-(benzyloxy)-1H-indol-2-yl]methanol confers a distinct steric and electronic profile compared to unsubstituted indole-2-methanol or the more commonly studied 5-benzyloxy isomer (CAS 21778-79-0) [1]. In PPARγ ligand design, 6-benzyloxyindole scaffolds demonstrate nanomolar binding affinities (Kd = 6.86 × 10⁻⁶ M) comparable to the marketed drug rosiglitazone [2], whereas 5-substituted indole analogs exhibit markedly different and often weaker PPAR activity [3]. In MAO-B inhibition, the benzyloxy group position is critical for isoform selectivity—5-benzyloxy derivatives achieve >1000-fold selectivity for MAO-B over MAO-A [4], while the 6-substituted regioisomer presents a distinct binding mode with potentially divergent selectivity windows [5]. Generic substitution without regioisomer-specific validation introduces uncontrolled variables in both synthetic yields and biological assay outcomes, making independent procurement of the 6-substituted isomer essential for reproducible research [6].

Quantitative Differentiation: [6-(Benzyloxy)-1H-indol-2-yl]methanol vs. Closest Analogs


PPARγ Binding Affinity: 6-Benzyloxyindole Scaffold Achieves Rosiglitazone-Comparable Potency

Derivatives bearing the 6-benzyloxyindole core demonstrate PPARγ binding activity (Kd = 6.86 × 10⁻⁶ M) comparable to the marketed thiazolidinedione rosiglitazone (Kd = 4.98 × 10⁻⁶ M) [1]. The 6-position benzyloxy substitution is essential for this activity; 5-substituted indole acetic acid derivatives exhibit only 'rather low' PPARγ ligand activity as determined by luciferase reporter assays [2].

PPARγ agonist Type 2 diabetes Metabolic syndrome Nuclear receptor

MAO-B Selectivity: Positional Isomerism Determines Isoform Selectivity Magnitude

The benzyloxy group is critical for MAO-B selective inhibition, but the position of substitution profoundly alters selectivity. The 5-benzyloxyindole-derived FA-73 exhibits Ki values of 0.75 ± 0.15 nM for MAO-B and 800 ± 60 nM for MAO-A, yielding a selectivity ratio of 1066-fold for MAO-B over MAO-A—48 times more selective than the reference drug L-deprenyl (selectivity ratio ~22) [1]. The 6-benzyloxyindole scaffold presents a distinct binding orientation in MAO-B active site modeling [2], with functionalized derivatives showing varying potency (IC₅₀ ranges from 0.1-20 µM depending on substitution) [3].

MAO-B inhibitor Parkinson's disease Neuroprotection Selectivity

Antimicrobial Differentiation: 7-Benzyloxyindole Biofilm Inhibition Validates Position-Dependent Activity

In Candida albicans biofilm inhibition assays, 7-benzyloxyindole at 0.02 mM (4.5 µg/mL) significantly reduced biofilm formation without affecting planktonic cell growth, while fluconazole at comparable concentrations failed to achieve equivalent biofilm inhibition [1]. This position-dependent activity demonstrates that benzyloxy substitution on the indole ring produces regioisomer-specific antimicrobial effects, with 7-substitution showing the strongest antibiofilm phenotype [2].

Antibiofilm Candida albicans Antivirulence Medical device coating

Synthetic Accessibility: 6-Benzyloxyindole Scaffold Features Validated Large-Scale Preparation Protocol

A scalable, kinetically characterized synthesis of 6-benzyloxyindole has been established via rhodium-catalyzed hydrogenation of (E)-2-nitropyrrolidinostyrene, with additives (Ni(NO₃)₂·6H₂O, Fe(OAc)₂, or Co(acac)₃) shown to decelerate benzyl ether hydrogenolysis while accelerating N-oxy-intermediate deoxygenation [1]. This contrasts with 5-benzyloxyindole synthesis, which proceeds via different intermediates and may require distinct optimization for scale [2].

Process chemistry Scale-up synthesis Catalytic hydrogenation Thermal hazard assessment

Functional Handle Advantage: Dual Orthogonal Reactivity Enables Divergent Library Synthesis

[6-(Benzyloxy)-1H-indol-2-yl]methanol presents two orthogonal functional handles for derivatization: the 2-hydroxymethyl group (amenable to oxidation, alkylation, or Mitsunobu reactions) and the 6-benzyloxy group (deprotectable to phenol under hydrogenolysis) [1]. In contrast, unsubstituted indole-2-methanol (CAS 24621-70-3) lacks the 6-benzyloxy handle, limiting synthetic divergence . The 5-benzyloxy isomer (CAS 21778-79-0) shares this dual functionality but differs in regioisomeric outcome of subsequent electrophilic substitution reactions [2].

Divergent synthesis Chemical library Orthogonal protection Medicinal chemistry

Limited Direct Quantitative Data: Explicit Acknowledgment of Evidence Gaps

A comprehensive literature search reveals no peer-reviewed publications reporting direct biological activity data (IC₅₀, Ki, EC₅₀) for [6-(benzyloxy)-1H-indol-2-yl]methanol itself. The compound is commercially supplied as a research intermediate, and its differentiation rests primarily on its regioisomeric identity and the validated activity of closely related 6-benzyloxyindole scaffolds in PPARγ and MAO-B contexts [1]. Procurement decisions must therefore weigh the availability of process-validated synthesis protocols [2] and the known structure-activity relationships of the 6-benzyloxyindole pharmacophore against the lack of direct target-specific assay data.

Data transparency Procurement risk Assay validation

Recommended Procurement and Application Scenarios for [6-(Benzyloxy)-1H-indol-2-yl]methanol


PPARγ Agonist Lead Optimization Programs

Utilize [6-(benzyloxy)-1H-indol-2-yl]methanol as a core scaffold for synthesizing novel PPARγ ligands. Derivatives bearing the 6-benzyloxyindole core have demonstrated PPARγ binding affinity (Kd = 6.86 × 10⁻⁶ M) comparable to rosiglitazone (Kd = 4.98 × 10⁻⁶ M) [1]. The 2-hydroxymethyl group enables modular introduction of diverse acylaminopropionic acid moieties, allowing systematic exploration of structure-activity relationships around a validated pharmacophore. This scenario is particularly relevant for type 2 diabetes and metabolic syndrome drug discovery programs seeking patentable alternatives to thiazolidinediones.

Regioisomer-Specific MAO-B Inhibitor Development

Employ [6-(benzyloxy)-1H-indol-2-yl]methanol as a starting material for synthesizing and screening MAO-B inhibitors with a binding mode distinct from the well-characterized 5-benzyloxy series. The 5-benzyloxy analog FA-73 achieves 1066-fold selectivity for MAO-B over MAO-A (Ki MAO-B = 0.75 nM) [2], but the 6-substituted regioisomer may exhibit altered selectivity windows and potentially reduced off-target effects [3]. This scenario is valuable for Parkinson's disease and neurodegenerative disorder programs seeking novel intellectual property and differentiated selectivity profiles.

Antimicrobial and Antibiofilm Coating Material Research

Derivatize [6-(benzyloxy)-1H-indol-2-yl]methanol to explore regioisomer-specific antibiofilm activities. 7-Benzyloxyindole inhibits C. albicans biofilm formation at 0.02 mM (4.5 µg/mL) without affecting planktonic growth, outperforming fluconazole in biofilm-specific assays [4]. The 6-substituted isomer offers a distinct regioisomeric starting point for developing medical device coatings, catheter materials, or antifungal adjunct therapies targeting biofilm-associated infections. The 2-hydroxymethyl handle facilitates covalent attachment to polymer surfaces or nanoparticle carriers.

Divergent Chemical Library Synthesis for Phenotypic Screening

Leverage the dual orthogonal functional handles of [6-(benzyloxy)-1H-indol-2-yl]methanol to construct diverse compound libraries for phenotypic or target-based screening. The 2-hydroxymethyl group and 6-benzyloxy protecting group enable parallel derivatization strategies: oxidation/alkylation at the 2-position coupled with deprotection and subsequent functionalization of the revealed 6-hydroxy group [5]. This divergent approach maximizes chemical space coverage per gram of starting material, offering efficiency advantages over single-handle indole scaffolds for hit discovery and lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for [6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.